molecular formula C25H28N2O B3949823 1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B3949823
M. Wt: 372.5 g/mol
InChI Key: OARLUURHZQVIFT-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a naphthalene ring, a phenylethyl group, and a piperidine ring

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c28-25(26-16-13-20-7-2-1-3-8-20)22-14-17-27(18-15-22)19-23-11-6-10-21-9-4-5-12-24(21)23/h1-12,22H,13-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARLUURHZQVIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Naphthalene Group: The naphthalene group is introduced via Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the piperidine derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperidine-4-carboxamide: Lacks the phenylethyl group.

    N-(2-Phenylethyl)piperidine-4-carboxamide: Lacks the naphthalene group.

    1-(Naphthalen-1-ylmethyl)-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of the phenylethyl group.

Uniqueness

1-(Naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to the presence of both the naphthalene and phenylethyl groups, which confer distinct structural and functional properties. This combination of groups allows for specific interactions and applications that are not possible with the similar compounds listed above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Reactant of Route 2
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1-(naphthalen-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide

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